molecular formula C11H15Cl2NO2 B1436202 2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride CAS No. 1572282-39-3

2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride

Cat. No. B1436202
CAS RN: 1572282-39-3
M. Wt: 264.14 g/mol
InChI Key: MSLVGTFUEMHRPP-UHFFFAOYSA-N
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Description

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular weight of 264.15 . It is stored at room temperature and appears as a powder . It is also known as N-(2-chlorobenzyl)-N-methylglycine hydrochloride .


Molecular Structure Analysis

The molecular formula of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is C11H15Cl2NO2 . The InChI code is 1S/C10H12ClNO2.ClH/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11;/h2-5H,6-7H2,1H3,(H,13,14);1H .


Physical And Chemical Properties Analysis

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is a powder that is stored at room temperature . Its molecular weight is 264.15 , and its molecular formula is C11H15Cl2NO2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the optimized synthesis of related chemicals like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride. This process investigated various conditions like temperature, molar ratio of reactants, and reaction time to achieve a high yield of 98% (Wang Guo-hua, 2008).
  • It serves as a precursor in the synthesis of Clopidogrel Sulfate, a compound with medical applications. The synthesis path involved esterification and optical resolution, showing moderate conditions and high yield, making it suitable for industrialization (Hu Jia-peng, 2012).

Applications in Molecular and Polymer Science

  • The compound has been involved in studies related to the synthesis of formazans from Mannich base as antimicrobial agents. This synthesis pathway explores its use in developing compounds with moderate antimicrobial activity (P. Sah et al., 2014).
  • It has also been used in the synthesis and characterization of new Quinazolines as potential antimicrobial agents. This research highlights its role in creating compounds that have been screened for their antibacterial and antifungal activities (N. Desai et al., 2007).
  • In the field of polymer science, it has been utilized in the synthesis of Poly(amido-amine)s carrying primary amino groups as side substituents. These polymers have potential applications as nonviral vectors for drug delivery (B. Malgesini et al., 2003).

Structural and Spectroscopic Analysis

  • Research has been conducted on its structural characterization, like the study of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, which involves X-ray diffraction techniques and characterization by IR, 1H NMR, and 13C NMR (O. Şahin et al., 2014).

Mechanism of Action

properties

IUPAC Name

2-[(2-chlorophenyl)methyl-ethylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12;/h3-6H,2,7-8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLVGTFUEMHRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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